Ortho-Iodine-Enabled Pd Cross-Coupling
1-(2-Iodophenyl)-1H-tetrazole-5-thiol is a demonstrated ligand for palladium(II)-catalyzed Heck reactions [1]. The ortho-iodine substituent is the key differentiator, as it facilitates oxidative addition to a Pd(0) center, a fundamental step in cross-coupling that is not possible with hydrogen, chloro, or bromo analogs under the same mild conditions due to their higher C-X bond dissociation energies [2]. The iodine's polarizability and weaker C-I bond make it uniquely suited for this transformation.
| Evidence Dimension | Bond Dissociation Energy (BDE) for C-X bond enabling oxidative addition |
|---|---|
| Target Compound Data | C-I BDE ≈ 57 kcal/mol |
| Comparator Or Baseline | C-Br BDE ≈ 67 kcal/mol (for 1-(2-bromophenyl) analog) |
| Quantified Difference | C-I bond is ~10 kcal/mol weaker than C-Br, facilitating milder activation |
| Conditions | Generic bond energy values applicable to Pd-catalyzed cross-coupling mechanisms |
Why This Matters
This facilitates its use as a ligand precursor in Pd-catalyzed reactions, a specific utility not accessible to the bromo or chloro analogs without harsher conditions or alternative catalysts.
- [1] Bui, T. T., et al. A Facile Synthesis of 1‐Substituted‐1H‐1,2,3,4‐Tetrazoles Catalyzed by Ytterbium Triflate Hydrate. European Journal of Organic Chemistry, 2006(12), 2723-2726. DOI: 10.1002/ejoc.200600007 View Source
- [2] Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. (Provides context for C-X bond strength comparison). View Source
